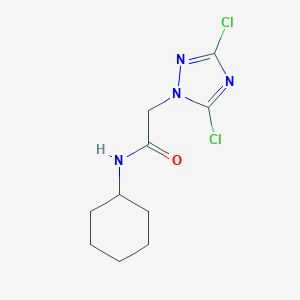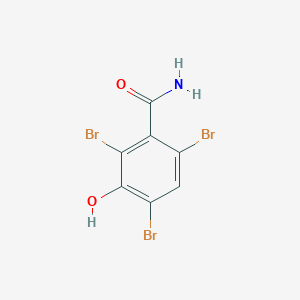
N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide, also known as CTZ, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of protein synthesis in fungal and cancer cells. This compound is thought to target the ribosome, which is responsible for protein synthesis, and prevent the formation of peptide bonds.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, more research is needed to determine the long-term effects of this compound on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide is its low toxicity, which allows for higher concentrations to be used in laboratory experiments. However, this compound is also highly insoluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide. One area of interest is the development of this compound as a therapeutic agent for fungal infections and cancer. Another potential direction is the study of this compound's mechanism of action, which could lead to the development of new drugs that target the ribosome. Additionally, more research is needed to determine the long-term effects of this compound on human health.
In conclusion, this compound, or this compound, is a chemical compound that shows promise as a therapeutic agent for fungal infections and cancer. Its low toxicity and ability to inhibit protein synthesis make it a valuable tool for scientific research. However, more research is needed to fully understand its mechanism of action and long-term effects on human health.
Synthesemethoden
The synthesis of N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide involves the reaction of cyclohexylamine with 3,5-dichloro-1H-1,2,4-triazole-1-acetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide. The resulting product is then purified by recrystallization to obtain this compound in a high yield.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide has been studied for its potential as an antifungal agent, as well as its ability to inhibit the growth of cancer cells. In a study conducted by Li et al. (2016), this compound was found to have antifungal activity against Candida albicans, a common fungal pathogen. Another study by Wang et al. (2018) demonstrated that this compound can inhibit the growth of lung cancer cells by inducing apoptosis.
Eigenschaften
Molekularformel |
C10H14Cl2N4O |
|---|---|
Molekulargewicht |
277.15 g/mol |
IUPAC-Name |
N-cyclohexyl-2-(3,5-dichloro-1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C10H14Cl2N4O/c11-9-14-10(12)16(15-9)6-8(17)13-7-4-2-1-3-5-7/h7H,1-6H2,(H,13,17) |
InChI-Schlüssel |
ZKORIEMYZZMEQC-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CN2C(=NC(=N2)Cl)Cl |
Kanonische SMILES |
C1CCC(CC1)NC(=O)CN2C(=NC(=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B262516.png)

![3-Methyl-5-{[(5-methylfuran-2-yl)methyl]amino}-5-oxopentanoic acid](/img/structure/B262521.png)
![(2-Oxo-2-{[2-(pyrrolidin-1-yl)ethyl]amino}ethoxy)acetic acid](/img/structure/B262525.png)
![[2-(Butylamino)-2-oxoethoxy]acetic acid](/img/structure/B262529.png)
![(2-{[(5-Methylfuran-2-yl)methyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B262530.png)
![{2-[(2-Methoxyethyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B262533.png)
![3,5-dimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B262536.png)
![N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B262537.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B262538.png)